molecular formula C10H13NO B1302007 2-(Pyrrolidin-1-yl)phenol CAS No. 4787-77-3

2-(Pyrrolidin-1-yl)phenol

Cat. No. B1302007
CAS RN: 4787-77-3
M. Wt: 163.22 g/mol
InChI Key: ZGSBDRFDXWRZAE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)phenol, also known as 2-pyrrolidin-1-yl phenol, is a compound with the molecular formula C10H13NO . It is a biologically important alkylaminophenol compound . The molecule is synthesized by the Petasis reaction .


Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)phenol is achieved through the Petasis reaction . This reaction is a multi-component reaction that allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, pyrrolidine derivatives containing a pyrimidine ring, such as 2-(pyrrolidin-1-yl)pyrimidine, have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .


Physical And Chemical Properties Analysis

2-(Pyrrolidin-1-yl)phenol is insoluble in water . It has a molecular weight of 163.22 g/mol .

Scientific Research Applications

Here is a brief overview based on the available data:

Drug Discovery

“2-(Pyrrolidin-1-yl)phenol” has been mentioned in the context of drug discovery, particularly as a scaffold for novel therapeutic agents. Pyrrolidine, which is part of this compound’s structure, is a versatile scaffold that has been used in the development of drugs for various diseases .

Theoretical Chemistry

The compound has been subject to theoretical investigations to understand its molecular structure and properties. Density Functional Theory (DFT) methods have been used to optimize its molecular structure, which is crucial for its potential use as a drug active substance .

Experimental Chemistry

Experimentally, “2-(Pyrrolidin-1-yl)phenol” has been synthesized using the Petasis reaction, which is significant for creating new alkylaminophenol compounds with biological importance .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, the study of pyrrolidine and its derivatives continues to be a significant area of research in drug discovery . The versatility of the pyrrolidine scaffold makes it a promising candidate for the development of novel biologically active compounds .

properties

IUPAC Name

2-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSBDRFDXWRZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370535
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)phenol

CAS RN

4787-77-3
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4787-77-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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